

Spectral Profile of N-Carboxymethylhydantoin: A Technical Guide

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Compound of Interest

Compound Name: (2,5-Dioxoimidazolidin-1-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Carboxymethylhydantoin (also known as **(2,5-dioxoimidazolidin-1-yl)acetic acid**). The information detailed herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. While experimental data for N-Carboxymethylhydantoin is not extensively available in public databases, this guide compiles the most relevant information, including data from close structural analogs and predicted spectral features.

Data Presentation

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Carboxymethylhydantoin and its close analog, hydantoin derived from glycine.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data of Glycine-Derived Hydantoin

Note: This data is for hydantoin synthesized from glycine, a close structural analog of N-Carboxymethylhydantoin, as experimental NMR data for N-Carboxymethylhydantoin is not readily available.

¹ H NMR (DMSO-d ₆)	¹³ C NMR (DMSO-d ₆)
Chemical Shift (δ) ppm	Signal Assignment
3.84 (s, 2H)	-CH ₂ - (hydantoin ring)
7.70 (br s, 1H)	-NH-
10.60 (br s, 1H)	-NH-

Table 2: Infrared (IR) Spectroscopy Data

Note: Experimental IR data for N-Carboxymethylhydantoin is not readily available. The following are characteristic absorption bands expected for the functional groups present in the molecule.

Frequency Range (cm ⁻¹)	Functional Group	Vibration Mode
3200-3400	N-H (amide)	Stretching
2500-3300	O-H (carboxylic acid)	Stretching (broad)
1700-1780	C=O (hydantoin ring)	Stretching
1680-1740	C=O (carboxylic acid)	Stretching
1210-1320	C-N	Stretching
1000-1300	C-O	Stretching

Table 3: Mass Spectrometry (MS) Data for N-Carboxymethylhydantoin

Note: The following data is based on predicted values.[\[1\]](#)

Adduct	Predicted m/z
[M+H] ⁺	159.04004
[M+Na] ⁺	181.02198
[M-H] ⁻	157.02548
[M+NH ₄] ⁺	176.06658
[M+K] ⁺	196.99592

Experimental Protocols

The following are detailed methodologies for the synthesis of hydantoin derivatives and the acquisition of spectral data.

Synthesis of Hydantoins (Adapted from the Urech Hydantoin Synthesis)

This protocol is a general method for synthesizing hydantoins from amino acids.

- Esterification of the Amino Acid: The starting amino acid (e.g., glycine for the analog, or N-carboxymethylglycine for the target compound) is suspended in ethanol. Hydrogen chloride gas is bubbled through the mixture to catalyze the formation of the corresponding ethyl ester hydrochloride.
- Formation of the Ureido Derivative: The amino acid ester hydrochloride is then reacted with potassium cyanate in an aqueous solution to form the ureido derivative.
- Cyclization to Hydantoin: The ureido derivative is cyclized to the hydantoin by heating under acidic conditions (e.g., with hydrochloric acid). The final product is then isolated, purified, and dried.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-

d_6 (DMSO- d_6). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

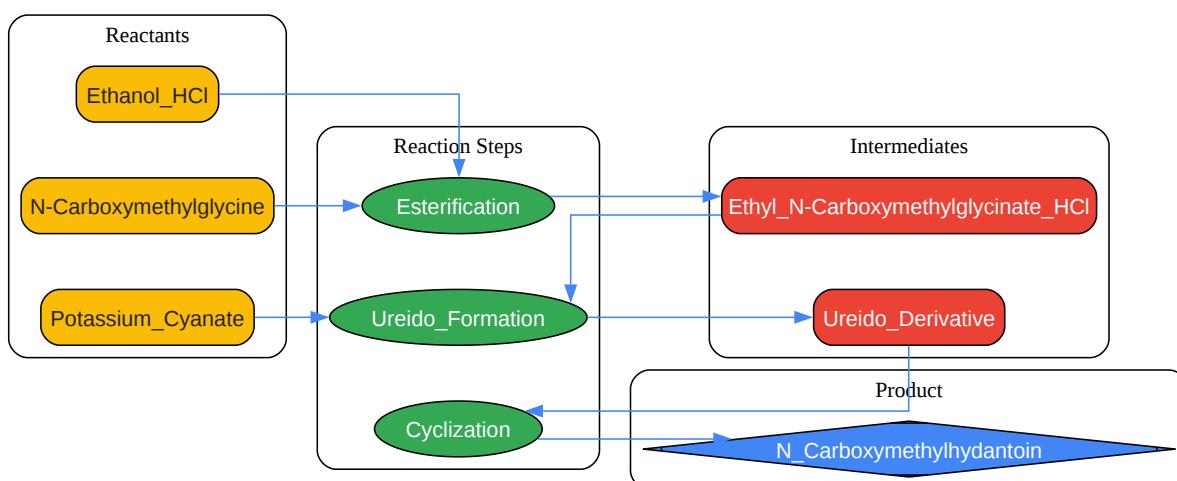
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent and introduced into the ion source. Data can be collected in both positive and negative ion modes to observe different adducts.

Visualizations

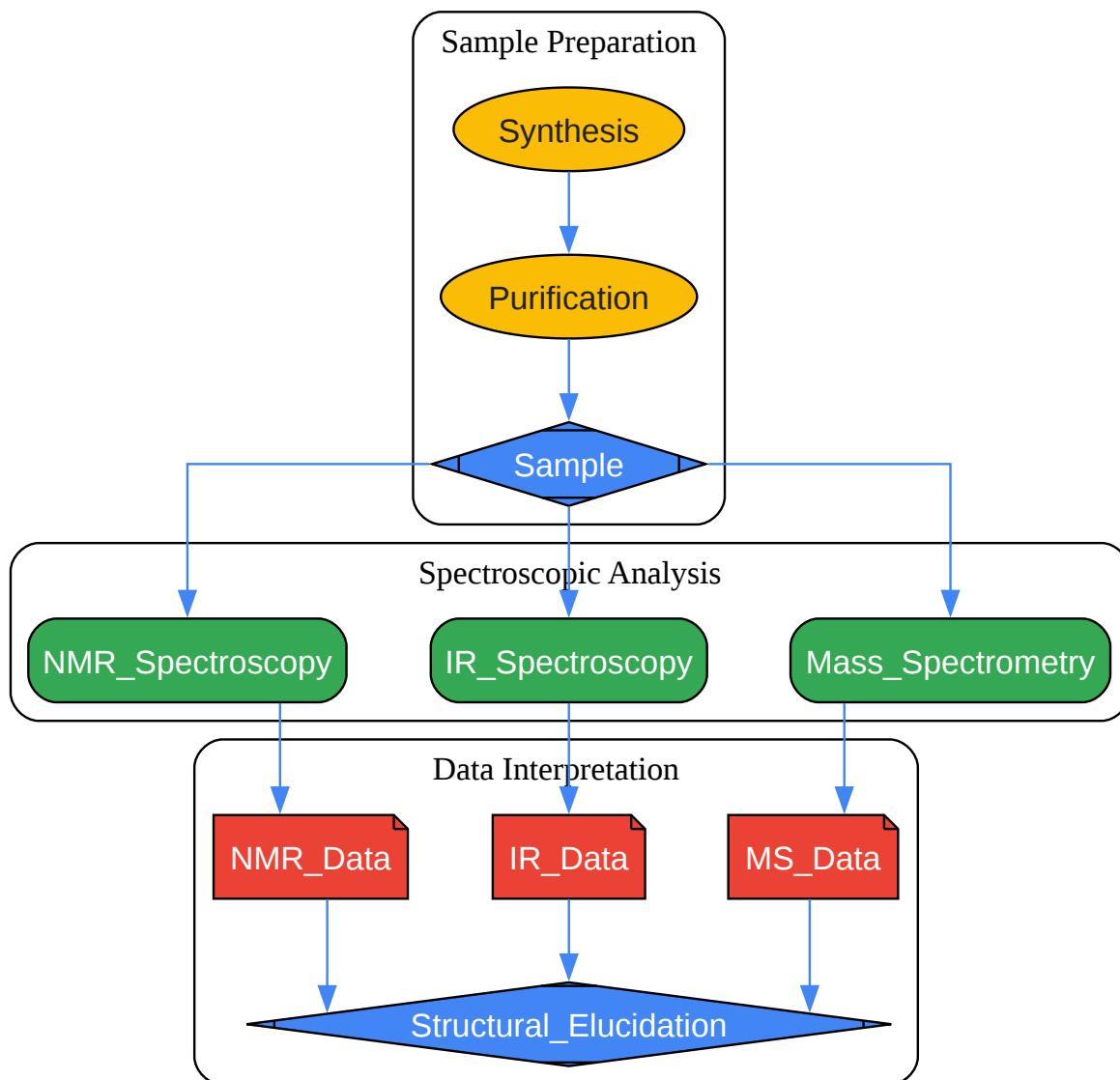
Synthesis of N-Carboxymethylhydantoin



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Caption: Synthesis of N-Carboxymethylhydantoin via Urech Hydantoin Synthesis.

Spectral Analysis Workflow

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Caption: General workflow for the spectral analysis of a synthesized compound.

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References

- 1. 2-(2,5-dioxoimidazolidin-1-yl)acetic acid | 80258-94-2 [sigmaaldrich.com]
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